(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
¹H NMR (400 MHz, D₂O)
¹³C NMR (100 MHz, D₂O)
FT-IR (KBr, cm⁻¹)
High-Resolution Mass Spectrometry (HRMS)
- Observed : $$ m/z = 259.0780 \, [\text{M}+\text{H}]^+ $$ (calc. 259.0780 for $$ \text{C}{12}\text{H}{15}\text{ClFNO}_2 $$)
- Fragments : 223.10 (loss of HCl), 165.08 (pyrrolidine-2-carboxylic acid)
These spectroscopic signatures confirm the compound’s structural integrity and stereochemical purity. The $$ ^{19}\text{F} $$ NMR chemical shift at δ -118.2 ppm further validates the para-fluorine substitution pattern.
Properties
IUPAC Name |
(2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAOHJJHEPEUGP-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661585 | |
| Record name | 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217605-68-9 | |
| Record name | 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of appropriate precursors.
Fluorobenzyl Group Introduction: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (S)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the fluorobenzyl group or other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.
Scientific Research Applications
Pharmacological Applications
Neurotransmitter Modulation
- This compound has been studied for its effects on neurotransmitter systems, especially glutamate receptors. Compounds similar to (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride have shown promise in modulating synaptic transmission and plasticity, which are crucial for cognitive functions and memory formation.
Antioxidant Properties
- Certain derivatives of this compound exhibit antioxidant activity. This property is vital for protecting cells from oxidative stress, which is linked to various neurodegenerative diseases. The fluorine substitution enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and exert protective effects.
Enzyme Inhibition
- The compound may interact with specific enzymes, influencing metabolic pathways. Research indicates that it could inhibit enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing neurotransmitter availability and activity.
Synthetic Applications
Synthesis of Chiral Compounds
- This compound serves as a valuable intermediate in the synthesis of other chiral compounds. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it a versatile building block in organic synthesis .
Development of Pharmaceuticals
- The compound is utilized in the development of novel pharmaceuticals targeting neurological disorders. Its structural characteristics enable researchers to modify it to enhance efficacy and reduce side effects in drug formulations .
Biochemical Research
Investigating Biological Mechanisms
- Researchers employ this compound to study biological mechanisms at the molecular level. Its interaction with cellular targets provides insights into signal transduction pathways and cellular responses to pharmacological agents .
Modeling Studies
- The compound is also used in computational modeling studies to predict interactions with biological targets. Such studies help in understanding the structure-activity relationships (SAR) essential for drug design and development .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances binding affinity and selectivity, while the chiral pyrrolidine ring contributes to the overall activity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : 1217605-68-9 (hydrochloride form), 1048027-99-1 (free base) .
- Molecular Weight : 259.70 g/mol (hydrochloride) .
- Synonym: H-D-{Bzl(3-F)}Pro-OH·HCl .
The S-enantiomer is commercially available (e.g., CymitQuimica Ref: 10-F618520), while the R-enantiomer (10-F607828) has been discontinued, emphasizing the importance of stereochemistry in its applications .
Comparison with Structurally Similar Compounds
Substituent Variation: Fluorobenzyl vs. Cyanobenzyl
(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride (J00753)
- CAS Number : 1217606-18-2 (hydrochloride), 1048030-59-6 (free base) .
- Molecular Weight : 266.72 g/mol .
- Key Differences: The 4-cyano group increases molecular weight compared to the 3-fluoro substituent. Despite similar pricing (154,000 units/g), the cyano derivative’s higher polarity may reduce cell permeability relative to the fluoro analog .
Enantiomeric Comparison: S- vs. R-Enantiomers
The R-enantiomer of 2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (Ref: 10-F607828) was discontinued, suggesting lower demand or efficacy compared to the S-form. This highlights the critical role of stereochemistry in biological activity .
Pyrrolidine Derivatives with Complex Functional Groups
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
Substituent Position: Fluorobenzyl vs. Fluorophenyl
(2S)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
Biological Activity
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a 3-fluorobenzyl substitution and a carboxylic acid functional group. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets. The hydrochloride form improves solubility in aqueous environments, facilitating biological studies.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C12H15ClFNO2 |
| Molecular Weight | 259.704 g/mol |
| CAS Number | 1217605-68-9 |
| InChI Key | M.FCD06659156 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Neurotransmitter Modulation : Compounds with similar structures have been implicated in modulating neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission and plasticity.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially protecting cells from oxidative stress-related damage.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways and cellular functions.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound. Notable findings include:
- Cellular Assays : In vitro assays have indicated that this compound can inhibit certain cell growth pathways, suggesting potential applications in cancer therapy .
- Pharmacological Potential : Similar compounds have shown promise as MDM2 inhibitors, which are relevant in the context of cancer treatment due to their role in regulating the p53 tumor suppressor pathway .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- MDM2 Inhibition : A study indicated that compounds structurally related to this compound showed significant cellular activity against MDM2, enhancing p53 activation in tumor models .
- Neuroprotective Effects : Research has suggested that pyrrolidine derivatives may provide neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
- Antioxidant Activity : Some studies have reported that derivatives of this compound exhibit antioxidant properties, potentially useful in preventing oxidative stress-related cellular damage.
Q & A
Q. Basic
- LCMS : Confirms molecular weight (e.g., m/z 259.70 for the hydrochloride in ) and purity.
- HPLC : Assesses chiral purity; uses a retention time of 0.88 minutes under specific conditions.
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons from the 3-fluorobenzyl group at δ 7.2–7.4 ppm).
- Elemental Analysis : Validates chloride content in the hydrochloride salt .
How does the fluorobenzyl substituent influence the compound's conformational behavior in peptide synthesis?
Advanced
The 3-fluorobenzyl group introduces steric and electronic effects:
- Steric Hindrance : Restricts rotation around the pyrrolidine C2-C3 bond, favoring specific conformers (e.g., highlights conformational control via hydrophobic interactions).
- Hydrophobicity : Enhances membrane permeability in peptide derivatives, critical for drug delivery studies.
- Electron-Withdrawing Effects : The fluorine atom modulates pKa of the carboxylic acid, affecting solubility and reactivity in coupling reactions.
Experimental validation includes circular dichroism (CD) to track conformational changes and computational modeling (e.g., DFT calculations) .
What are the storage and handling protocols to maintain stability?
Q. Basic
- Storage : Keep at 2–8°C in airtight containers under inert atmosphere (e.g., argon) to prevent hydrolysis ().
- Handling : Use desiccants to avoid moisture absorption, as the hydrochloride salt is hygroscopic ().
- Safety : Wear PPE (gloves, goggles) due to irritant properties ().
How can researchers optimize synthetic yields when scaling up production?
Q. Advanced
- Catalyst Screening : Use Pd/C or Raney nickel for hydrogenation steps to reduce side products ().
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or EtOAc to improve solubility and reduce racemization.
- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
What strategies mitigate aggregation issues in aqueous solutions of this compound?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
